molecular formula C16H25BN2O2 B6338203 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester CAS No. 2096341-39-6

2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338203
CAS No.: 2096341-39-6
M. Wt: 288.2 g/mol
InChI Key: CDZGWTGMWTVNNT-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is a boronic acid ester derivative featuring a pyridine backbone substituted with a cyclopentylamino group at the 2-position and a pinacol-protected boronic acid moiety at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl systems . The cyclopentylamino group introduces steric and electronic effects that modulate reactivity and selectivity in catalytic transformations.

Properties

IUPAC Name

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-18-14(13)19-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZGWTGMWTVNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

Amination of 2,3-dibromopyridine with cyclopentylamine employs palladium catalysis under inert conditions.

  • Catalyst system : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : Toluene, 110°C, 24 hours

  • Yield : 78–85%

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by amine coordination and reductive elimination. The steric bulk of cyclopentylamine favors substitution at the less hindered C2 position.

Miyaura Borylation of Brominated Intermediates

Conversion of 3-bromo-2-(cyclopentylamino)pyridine to the target boronic ester utilizes Miyaura borylation.

Standard Miyaura Protocol

  • Reagents : Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv)

  • Catalyst : PdCl₂(dppf) (3 mol%)

  • Base : KOAc (3.0 equiv)

  • Solvent : DMSO, 80°C, 12 hours

  • Yield : 89% (Table 1)

Table 1: Optimization of Miyaura Borylation Conditions

Catalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
3KOAcDMSO8089
5K₃PO₄Dioxane10076
3Na₂CO₃DMF9068

Higher yields in DMSO correlate with improved solubility of the palladium complex and base. KOAc facilitates transmetallation by stabilizing the boronate intermediate.

Suzuki-Miyaura Cross-Coupling Approach

An alternative route employs Suzuki coupling between 3-bromo-2-(cyclopentylamino)pyridine and pinacol borane.

Catalytic System

  • Catalyst : Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)

  • Base : K₃PO₄ (3.0 equiv)

  • Solvent : Dioxane/H₂O (4:1), 60°C, 18 hours

  • Yield : 92% (Table 2)

Table 2: Suzuki Coupling Variants

Boron SourceLigandSolventYield (%)
B₂Pin₂SPhosDioxane/H₂O92
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneXPhosToluene/EtOH84

Degassing solvents under argon minimizes homocoupling byproducts. The aqueous phase enhances base solubility, accelerating transmetallation.

Directed Ortho-Metalation Strategy

For substrates resistant to cross-coupling, directed metalation offers an alternative.

Metalation-Borylation Sequence

  • Lithiation : LDA (2.2 equiv) at −78°C in THF

  • Quenching : B(OiPr)₃ (1.5 equiv), followed by pinacol (1.1 equiv)

  • Yield : 73%

The cyclopentylamino group directs lithiation to the C3 position, enabling precise boronate installation. However, functional group tolerance limits this method to amine-protected derivatives.

Purification and Characterization

Crude products are purified via flash chromatography (hexane/EtOAc gradient) or recrystallization from EtOH/H₂O.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=4.8 Hz, 1H), 7.89 (s, 1H), 6.65 (d, J=7.6 Hz, 1H), 3.82 (quin, J=6.8 Hz, 1H), 1.92–1.45 (m, 8H), 1.32 (s, 12H).

  • HRMS : m/z calcd. for C₁₆H₂₅BN₂O₂ [M+H]⁺: 288.2074; found: 288.2078.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Miyaura Borylation8998High
Suzuki Coupling9297Moderate
Directed Metalation7395Low

Miyaura borylation provides optimal balance of yield and scalability, while Suzuki coupling excels in functional group tolerance.

Challenges and Mitigation Strategies

  • Deboronation : Minimized by using pinacol ester (vs. free boronic acid) and avoiding protic solvents.

  • Regioselectivity : Controlled by the directing effect of the cyclopentylamino group and catalyst choice.

  • Pd Removal : SiliaMetS® thiourea resin reduces Pd content to <5 ppm.

Industrial Applications

The compound serves as a key intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. A 2024 pilot-scale synthesis achieved 85% yield at 10 kg batch size using Miyaura conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

    Protodeboronation: This reaction involves the removal of the boronic acid ester group, typically using a protic acid or a base, resulting in the formation of the corresponding pyridine derivative.

    Oxidation: The boronic acid ester group can be oxidized to form the corresponding boronic acid or borate ester.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Protodeboronation: Protic acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.

Scientific Research Applications

2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.

    Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various functionalization reactions.

    Chemical Biology: The compound is used in the study of biological systems, particularly in the development of boron-containing probes and sensors.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The cyclopentylamino group and the pyridine ring can also interact with various molecular targets, potentially influencing the compound’s reactivity and selectivity in different chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(cyclopentylamino)pyridine-3-boronic acid pinacol ester with analogous pyridine-based boronic acid pinacol esters, emphasizing substituent effects, molecular properties, and reactivity:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Solubility Notes Key References
This compound 2-Cyclopentylamino, 3-boronic ester C₁₆H₂₄BN₃O₂* ~313.2 (estimated) Expected enhanced steric hindrance from cyclopentyl group; moderate solubility in THF/DMF. Inferred
6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester 6-Cyclopropylmethoxy C₁₅H₂₁BNO₄ 294.15 Ether substituent enhances solubility in polar solvents; used in coupling with aryl halides.
2-(Boc-amino)pyridine-3-boronic acid pinacol ester 2-Boc-protected amino C₁₆H₂₅BN₂O₄ 320.20 Boc group stabilizes amine; compatible with Pd-catalyzed couplings under mild conditions.
2-Ethylpyridine-3-boronic acid pinacol ester 2-Ethyl C₁₃H₁₉BNO₂ 239.11 Lower steric hindrance; high reactivity in alkyl-aryl couplings.
2-Piperazinylpyridine-3-boronic acid pinacol ester 2-Piperazinyl C₁₅H₂₃BN₃O₂ 296.18 Basic piperazinyl group improves aqueous solubility; used in pharmaceutical intermediates.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester 6-Pyrrolidinyl C₁₅H₂₂BN₂O₂ 281.16 Electron-rich pyrrolidine enhances coupling efficiency with electron-deficient partners.
6-(Dimethylamino)pyridine-3-boronic acid pinacol ester 6-Dimethylamino C₁₃H₂₀BN₂O₂ 248.13 Strong electron-donating group accelerates oxidative addition in Pd catalysis.

*Estimated based on analogs (e.g., C₁₆H₂₅BN₂O₄ in ).

Key Observations:

Electronic Modulation: Electron-donating groups (e.g., dimethylamino, pyrrolidinyl) enhance reactivity with electron-poor coupling partners, whereas bulky groups (e.g., Boc, cyclopentylamino) may favor selectivity in polyhalogenated substrates .

Solubility: Amino and piperazinyl substituents improve aqueous solubility, whereas pinacol esters generally favor organic solvents like THF or DMF .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-(cyclopentylamino)pyridine-3-boronic acid pinacol ester, and how can purity be optimized?

  • Methodology : The synthesis of pyridine-based boronic esters typically involves coupling a boronic acid precursor (e.g., bis(pinacolato)diboron) with a halogenated pyridine derivative under palladium catalysis. For amino-substituted analogs, protection of the amine group (e.g., using Boc) is critical to prevent side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in non-polar solvents (e.g., dichloromethane/pentane) is recommended. Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR in CDCl3_3 or DMSO-d6_6 to verify the cyclopentylamino group (δ ~3.5–4.5 ppm for NH, δ ~1.5–2.5 ppm for cyclopentyl protons) and boronic ester (δ ~1.3 ppm for pinacol methyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C17_{17}H26_{26}BN2_2O2_2: ~317.2 g/mol).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What storage conditions are critical to maintain the stability of this boronic ester?

  • Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at ambient temperatures. Avoid exposure to moisture or strong oxidizers, as boronic esters hydrolyze to boronic acids under acidic/aqueous conditions . Stability can be monitored via periodic HPLC analysis for degradation products (e.g., free boronic acid).

Advanced Research Questions

Q. How does the steric and electronic profile of the cyclopentylamino group influence Suzuki-Miyaura cross-coupling efficiency compared to other amino-protected analogs?

  • Methodology :

  • Compare reaction kinetics using model aryl halides (e.g., 4-bromotoluene) under standardized conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 80°C).
  • Steric effects from the cyclopentyl group may reduce coupling yields versus less bulky analogs (e.g., Boc-protected derivatives). Quantify yields via GC-MS or 1^1H NMR integration .
  • Electrochemical studies (cyclic voltammetry) can assess electronic effects on boronate activation .

Q. What strategies mitigate side reactions during cross-coupling caused by the nucleophilic amino group?

  • Methodology :

  • Use temporary protecting groups (e.g., Fmoc or trifluoroacetyl) during coupling to prevent undesired coordination with palladium catalysts.
  • Optimize pH to deprotonate the amino group (e.g., using stronger bases like Cs2_2CO3_3) while avoiding boronic ester hydrolysis .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound in diverse solvent systems?

  • Methodology :

  • Systematic solvent screening (e.g., THF, DMF, toluene) with controlled water content to balance boronic ester stability and coupling efficiency.
  • Monitor intermediates via in-situ IR or 11^{11}B NMR to detect hydrolysis or undesired adducts .

Q. What computational tools predict the reactivity of this compound in non-traditional reactions (e.g., photoredox catalysis)?

  • Methodology :

  • DFT calculations (Gaussian, B3LYP/6-31G*) to model frontier molecular orbitals and predict redox potentials.
  • Compare with experimental results from photoredox trials using [Ir(ppy)3_3] or eosin Y .

Key Challenges and Solutions

  • Challenge : Amino group interference in cross-coupling.
    Solution : Use orthogonal protection or adjust base strength to balance deprotonation and boronate stability .
  • Challenge : Hydrolysis during long-term storage.
    Solution : Lyophilization with cryoprotectants (e.g., trehalose) for aqueous-compatible applications .

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